N-Cyclobutyl vs. N-Cyclobutylmethyl: Conformational and Physicochemical Divergence
The direct attachment of the cyclobutyl group to the carboxamide nitrogen, as opposed to the methylene-spaced cyclobutylmethyl analog (CAS 1179731-58-8), produces a measurably different molecular geometry and physicochemical profile. 6-Chloro-N-cyclobutylpyridazine-3-carboxamide has a molecular formula C9H10ClN3O and a molecular weight of 211.6 g/mol, whereas 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide has C10H12ClN3O and a molecular weight of 225.67 g/mol [1]. The absence of the methylene spacer in the target compound reduces the rotatable bond count by one and restricts the conformational space accessible to the cyclobutyl ring, a parameter known to influence target binding entropy in kinase inhibitor series [2]. No direct head-to-head biochemical comparison between these two analogs has been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 211.6 g/mol; 3 rotatable bonds (estimated) |
| Comparator Or Baseline | 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (MW 225.67 g/mol; 4 rotatable bonds) |
| Quantified Difference | ΔMW = -14.07 g/mol; Δ rotatable bonds = -1 |
| Conditions | Calculated from standard molecular formulae; CymitQuimica and PubChem data |
Why This Matters
The reduced molecular weight and lower conformational flexibility can translate to improved ligand efficiency and reduced entropic penalty upon binding, which is a key selection criterion for hit-to-lead optimization.
- [1] PubChem. 6-Chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (CAS 1179731-58-8). Molecular Weight: 225.67 g/mol. View Source
- [2] Liang, C. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. AU Patent AU-2011311814-A1. Priority Date: 2010/10/08. Discloses SAR of N-substituents on pyridazine carboxamide kinase inhibitors. View Source
